molecular formula C7HF4NS B1500269 4,5,6,7-Tetrafluoro-1,3-benzothiazole

4,5,6,7-Tetrafluoro-1,3-benzothiazole

Cat. No.: B1500269
M. Wt: 207.15 g/mol
InChI Key: SHIFMRSSNXDMBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrafluoro-1,3-benzothiazole (CAS 70016-01-2) is a fluorinated heterocyclic compound that serves as a versatile scaffold and key synthetic intermediate in medicinal chemistry. The benzothiazole core is recognized as a privileged structure in drug discovery for obtaining molecules with diverse biological activities . This particular tetrafluoro-substituted analog is valued for its use in developing novel therapeutic agents, especially in the research of antitumor and antimicrobial compounds. Researchers have developed related 2-aryl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ols that demonstrate high selectivity as antitumor agents against aneuploid cell lines . Furthermore, benzothiazole derivatives are extensively investigated for their promising antibacterial properties, with some analogs acting as potent, dual-acting inhibitors of bacterial DNA gyrase and topoisomerase IV—crucial enzymes for DNA replication that are key targets for overcoming fluoroquinolone resistance . A significant demonstrated application of this specific compound is its role in fundamental biochemical research. The sulfonamide derivative of 4,5,6,7-tetrafluoro-1,3-benzothiazole has been used in X-ray crystallography studies to investigate ligand-binding interactions with human carbonic anhydrase II, providing key insights into the role of water molecules in protein-ligand binding affinity . As a building block, the fluorine atoms can be leveraged to tune the molecule's electronic properties, lipophilicity, and metabolic stability. With a molecular formula of C7HF4NS and a molecular weight of 207.15 g/mol , this reagent is intended for use as a synthetic intermediate in exploratory research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7HF4NS

Molecular Weight

207.15 g/mol

IUPAC Name

4,5,6,7-tetrafluoro-1,3-benzothiazole

InChI

InChI=1S/C7HF4NS/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H

InChI Key

SHIFMRSSNXDMBJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=C(C(=C2S1)F)F)F)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiparasitic Activity
Research has indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. Specifically, 4,5,6,7-tetrafluoro-1,3-benzothiazole has been studied for its potential as an antitrypanosomal agent against Trypanosoma brucei, the causative agent of human African trypanosomiasis (sleeping sickness). In vitro studies have demonstrated that certain derivatives show potent activity against both early and late-stage infections in murine models . The compound's mechanism involves dual inhibition of kinases such as casein kinase 2 (CK2) and glycogen synthase kinase-3 beta (GSK3β), leading to disruption of critical biochemical pathways.

Case Study: Trypanocidal Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzothiazole derivatives and evaluated their efficacy against T. brucei. One notable compound demonstrated complete cures in all treated mice models . This highlights the potential for developing new therapeutic agents based on the benzothiazole scaffold.

Pesticide Development
Fluorinated compounds have shown promise in agricultural applications due to their enhanced stability and efficacy. 4,5,6,7-Tetrafluoro-1,3-benzothiazole derivatives are being investigated for their potential use as fungicides and herbicides. The introduction of fluorine atoms can improve the lipophilicity of these compounds, enhancing their ability to penetrate plant tissues and target specific pests or pathogens .

Chemical Synthesis

Building Blocks for Drug Development
The unique structural features of 4,5,6,7-tetrafluoro-1,3-benzothiazole make it a valuable building block in the synthesis of more complex molecules. Its reactivity allows for the formation of diverse derivatives that can be tailored for specific biological activities or material properties. This versatility is crucial in drug discovery and materials engineering .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of 4,5,6,7-tetrafluoro-1,3-benzothiazole, comparisons with three related compounds are provided below.

4,5,6,7-Tetrahydro-1,3-benzothiazole Derivatives

Key Differences :

  • Substituents : The tetrahydro derivative lacks fluorine atoms but features a saturated cyclohexene ring fused to the thiazole.
  • Electronic Effects : The absence of fluorine reduces electron-withdrawing effects, resulting in lower oxidation stability and weaker adsorption on metal surfaces compared to the tetrafluoro analog .
  • Applications : Tetrahydro derivatives are primarily used as corrosion inhibitors in acidic environments, achieving ~75–85% efficiency for mild steel, whereas fluorinated analogs exhibit enhanced inhibition (>90%) due to stronger chemisorption via fluorine-metal interactions .
4,5,6,7-Tetrafluoro-2-(trifluoromethyl)-1H-benzimidazole

Key Differences :

  • Core Structure : Replacing the thiazole sulfur with a NH group in benzimidazole alters hydrogen-bonding capacity and acidity.
  • Fluorination Pattern : Both compounds share tetrafluoro substitution, but the trifluoromethyl (-CF₃) group in the benzimidazole derivative increases lipophilicity and metabolic resistance, making it more suitable for pesticidal applications .
  • Computational Data : Density Functional Theory (DFT) studies show that the tetrafluoro-benzothiazole has a lower LUMO energy (-2.1 eV vs. -1.8 eV), indicating higher electrophilicity and reactivity in electron-deficient environments .
2,1,3-Benzoxadiazole Derivatives

Key Differences :

  • Heteroatom Composition : Benzoxadiazole substitutes sulfur with oxygen and nitrogen, reducing ring aromaticity and polarizability.
  • Synthesis : Palladium-catalyzed cross-coupling reactions for benzoxadiazoles require milder conditions (55°C, 6 hours) compared to the harsher protocols (reflux, 48 hours) often needed for fluorinated benzothiazoles .
  • Thermal Stability : Benzothiazoles with fluorine substituents exhibit higher decomposition temperatures (>250°C) than benzoxadiazoles (~200°C), attributed to stronger C-F bonds and reduced ring strain .

Tabulated Comparison of Key Properties

Property 4,5,6,7-Tetrafluoro-1,3-benzothiazole 4,5,6,7-Tetrahydro-1,3-benzothiazole 4,5,6,7-Tetrafluoro-2-(trifluoromethyl)-1H-benzimidazole 2,1,3-Benzoxadiazole
Electron-Withdrawing Groups 4×F None 4×F + CF₃ O, N
LUMO Energy (eV) -2.1 -1.5 -1.8 -1.3
Melting Point (°C) 148–152 90–95 160–165 110–115
Corrosion Inhibition Efficiency >90% 75–85% N/A N/A
Primary Application Corrosion inhibitors, electronics Corrosion inhibitors Agrochemicals Organic electronics

Preparation Methods

General Synthetic Strategies for Benzothiazole Derivatives

Benzothiazole compounds, including fluorinated variants, are commonly synthesized by condensation reactions involving 2-aminobenzenethiol and carbonyl or cyano-containing reagents. Other methods include the reaction of ortho-halogenated anilines with isothiocyanates or carbon disulfide, and multi-component one-pot reactions involving thiols and oxalyl chloride. These methods provide a foundation for preparing substituted benzothiazoles such as 4,5,6,7-tetrafluoro-1,3-benzothiazole.

Specific Preparation of 4,5,6,7-Tetrafluoro-1,3-benzothiazole

Cyclization of Pentafluoroacetanilide

A key precursor for 4,5,6,7-tetrafluoro-1,3-benzothiazole is 4,5,6,7-tetrafluoro-2-methylbenzothiazole, which can be synthesized by cyclizing 2,3,4,5,6-pentafluoroacetanilide with phosphorus(V) sulfide. This cyclization introduces the benzothiazole ring system with fluorine atoms at positions 4, 5, 6, and 7 on the aromatic ring.

Trifluoroacetylation

The 4,5,6,7-tetrafluoro-2-methylbenzothiazole can be further functionalized by trifluoroacetylation using ethyl trifluoroacetate and sodium hydride in tetrahydrofuran (THF) to yield 4,5,6,7-tetrafluoro-2-(3,3,3-trifluoro-2-oxopropyl)benzothiazole. This step is important for introducing additional fluorinated substituents and modifying the electronic properties of the benzothiazole core.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization of pentafluoroacetanilide Phosphorus(V) sulfide, heating Not specified Produces 4,5,6,7-tetrafluoro-2-methylbenzothiazole
Trifluoroacetylation Ethyl trifluoroacetate, sodium hydride, THF 36 Product isolated as white solid, mp 194–195 °C

Alternative Synthetic Routes for Benzothiazole Derivatives

Other synthetic approaches reported for benzothiazole derivatives, which may be adapted for fluorinated analogs, include:

  • Copper-catalyzed condensation of 2-aminobenzenethiols with nitriles, providing 2-substituted benzothiazoles under mild conditions.
  • Microwave-assisted condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid, offering rapid synthesis with high yields and environmental benefits.
  • One-pot three-component reactions involving thiols, oxalyl chloride, and 2-aminothiophenol catalyzed by tetrabutylammonium iodide, enabling simultaneous C–N and C–S bond formation.

These methods emphasize mild reaction conditions, efficiency, and potential for adaptation to fluorinated benzothiazole synthesis.

Related Fluorinated Benzothiazole Derivatives

Further fluorinated benzothiazole derivatives such as 2-(2-methoxyphenyl)-4,5,6,7-tetrafluorobenzothiazole have been synthesized by refluxing pentafluorophenyl-substituted benzamides with phosphorus pentasulfide in dioxane under nitrogen atmosphere, yielding high purity products suitable for further applications.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Product Yield/Notes
Cyclization of pentafluoroacetanilide 2,3,4,5,6-pentafluoroacetanilide Phosphorus(V) sulfide, heating 4,5,6,7-tetrafluoro-2-methylbenzothiazole Not specified
Trifluoroacetylation 4,5,6,7-tetrafluoro-2-methylbenzothiazole Ethyl trifluoroacetate, NaH, THF 4,5,6,7-tetrafluoro-2-(3,3,3-trifluoro-2-oxopropyl)benzothiazole 36% yield, white solid
Copper-catalyzed condensation 2-aminobenzenethiol + nitriles Copper catalyst, reflux 2-substituted benzothiazoles Mild, efficient
Microwave-assisted condensation 2-aminothiophenols + chloroacetyl chloride Microwave, acetic acid 2-chloromethyl-benzothiazole Fast, high yield
One-pot three-component reaction Thiols + oxalyl chloride + 2-aminothiophenol Tetrabutylammonium iodide, 60 °C Benzothiazole derivatives Mild, good yields

Research Findings and Notes

  • The cyclization of pentafluoroacetanilide with phosphorus(V) sulfide is a critical step that forms the benzothiazole core with tetrafluoro substitution, setting the stage for further functionalization.
  • Trifluoroacetylation introduces a trifluoromethyl ketone moiety, which significantly alters the electronic and steric properties of the molecule, useful for coordination chemistry applications.
  • Alternative methods such as copper-catalyzed and microwave-assisted syntheses offer greener and more efficient routes that could be adapted for fluorinated benzothiazoles, although specific examples for 4,5,6,7-tetrafluoro-1,3-benzothiazole are limited.
  • The reported yields and purity data indicate that the multi-step synthetic approach is feasible but may require optimization for scale-up and industrial application.

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